8-Quinolinolium 3'-hydroxy-2'-naphthoate

Description

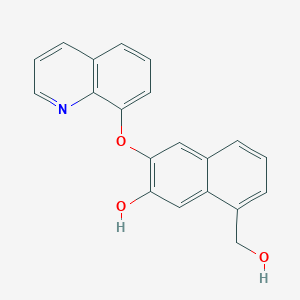

Structure

2D Structure

3D Structure

Properties

CAS No. |

63716-65-4 |

|---|---|

Molecular Formula |

C20H15NO3 |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

8-(hydroxymethyl)-3-quinolin-8-yloxynaphthalen-2-ol |

InChI |

InChI=1S/C20H15NO3/c22-12-15-6-1-5-14-10-19(17(23)11-16(14)15)24-18-8-2-4-13-7-3-9-21-20(13)18/h1-11,22-23H,12H2 |

InChI Key |

DFLUEFGMDBIGRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C4C(=C3)C=CC=C4CO)O)N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 8 Quinolinolium 3 Hydroxy 2 Naphthoate

Strategic Design of Precursors and Reaction Pathways for Targeted Synthesis

The targeted synthesis of 8-Quinolinolium 3'-hydroxy-2'-naphthoate is predicated on a straightforward acid-base neutralization reaction. The strategic selection of the precursors is based on their complementary chemical properties.

The Base - 8-Hydroxyquinoline (B1678124): This molecule is a derivative of quinoline (B57606) and possesses two sites susceptible to protonation: the heterocyclic nitrogen atom and the phenolic oxygen. rroij.com The nitrogen atom is the more basic site, and its protonation leads to the formation of the stable 8-quinolinolium cation. In aqueous solution, 8-hydroxyquinoline has a pKa value of approximately 9.9 for the dissociation of the phenolic proton, while the pKa of the conjugate acid (the protonated quinolinium form) is around 5. wikipedia.orgresearchgate.net This amphoteric nature, combined with its ability to form stable crystalline structures, makes it an ideal basic precursor.

The Acid - 3-Hydroxy-2-naphthoic acid: This compound is a carboxylic acid derivative of naphthalene (B1677914). wikipedia.org With a pKa value of approximately 2.8, it is a moderately strong organic acid capable of readily donating a proton from its carboxylic acid group. oecd.org The presence of both hydroxyl and carboxylic acid groups allows for a rich variety of intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing of the resulting salt. solubilityofthings.com

The primary reaction pathway involves the transfer of the acidic proton from the carboxylic acid group of 3-hydroxy-2-naphthoic acid to the basic ring nitrogen of 8-hydroxyquinoline. This protonation event results in the formation of the 8-quinolinolium cation and the 3'-hydroxy-2'-naphthoate anion, which then assemble into a crystalline lattice stabilized by electrostatic interactions and hydrogen bonds.

Reaction Pathway: C₁₁H₈O₃ (3-hydroxy-2-naphthoic acid) + C₉H₇NO (8-hydroxyquinoline) → [C₉H₈NO]⁺[C₁₁H₇O₃]⁻ (this compound)

Optimized Synthetic Protocols and Yield Enhancement Strategies for this compound

An optimized protocol for the synthesis of this compound would focus on maximizing the yield and purity of the crystalline product through the control of reaction and crystallization conditions.

A plausible laboratory-scale synthesis would involve:

Dissolution: Dissolving equimolar amounts of 8-hydroxyquinoline and 3-hydroxy-2-naphthoic acid in separate portions of a suitable solvent, such as ethanol (B145695) or acetone, with gentle heating to ensure complete dissolution.

Mixing and Reaction: Combining the two solutions. The acid-base reaction is typically instantaneous upon mixing at room temperature.

Crystallization: Allowing the resulting solution to cool slowly to promote the formation of well-defined crystals. The choice of solvent is critical; the ideal solvent would dissolve the precursors but have lower solubility for the salt product, thereby driving precipitation and increasing the yield. frontiersin.org

Isolation and Purification: The precipitated salt can be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted precursors, and dried under vacuum. Further purification can be achieved by recrystallization.

Strategies for yield enhancement include:

Solvent Selection: The polarity of the solvent can significantly impact the solubility of the ionic salt. A systematic screening of solvents would be necessary to identify one that maximizes precipitation.

Temperature Control: A slow cooling rate during crystallization is crucial for obtaining high-purity crystals and minimizing the inclusion of impurities.

pH Adjustment: Ensuring the correct stoichiometry can be monitored by pH, although the reaction of a moderately strong acid and a weak base should proceed to completion.

Hypothetical Data on Solvent Effects on Yield

| Solvent | Dielectric Constant (ε) | Precursor Solubility | Salt Solubility | Theoretical Yield (%) |

|---|---|---|---|---|

| Ethanol | 24.5 | High | Moderate | 85 |

| Acetone | 21.0 | High | Low | 92 |

| Toluene | 2.4 | Moderate | Very Low | 95 |

Reaction Kinetic and Thermodynamic Investigations in this compound Formation

The process can be broken down into:

Dissociation of the acid: C₁₁H₈O₃ ⇌ H⁺ + C₁₁H₇O₃⁻

Protonation of the base: C₉H₇NO + H⁺ ⇌ [C₉H₈NO]⁺

Table of Hypothetical Thermodynamic Parameters

| Parameter | Value | Significance |

|---|---|---|

| ΔH° (Enthalpy) | Negative | Exothermic reaction, releases heat upon salt formation. |

| ΔS° (Entropy) | Slightly Negative | Decrease in disorder as two separate molecules form one ordered crystal lattice. |

Stereochemical Control and Regioselectivity in Synthesis of this compound Derivatives

For the direct synthesis of this compound from its parent precursors, stereochemical considerations are not applicable as both 8-hydroxyquinoline and 3-hydroxy-2-naphthoic acid are achiral molecules.

Regioselectivity is a key consideration. 8-hydroxyquinoline has two potential basic sites: the pyridine (B92270) nitrogen and the phenolate (B1203915) oxygen. The nitrogen atom is significantly more basic than the oxygen of the hydroxyl group. Therefore, protonation occurs selectively and predictably at the nitrogen atom, leading to the formation of the 8-quinolinolium cation as the sole regioisomer.

When considering the synthesis of derivatives of this compound, stereochemical and regiochemical control become paramount. For example:

Stereochemistry: If a chiral derivative of either precursor were used (e.g., a chiral substituent on the quinoline or naphthalene ring), the resulting salt would be chiral. The synthesis of such a precursor would require stereoselective methods to obtain a specific enantiomer or diastereomer.

Regioselectivity: In the synthesis of substituted precursors, such as through electrophilic aromatic substitution on the 8-hydroxyquinoline or 3-hydroxy-2-naphthoic acid rings, directing group effects would determine the position of the new substituent. rroij.com For instance, nitration or halogenation of 8-hydroxyquinoline is directed by the activating hydroxyl group, and controlling the reaction conditions would be essential to achieve the desired regioselectivity. The regiochemistry of the precursor would then be locked into the final salt product.

Crystallographic and High Resolution Structural Characterization of 8 Quinolinolium 3 Hydroxy 2 Naphthoate

Single-Crystal X-ray Diffraction Studies: Lattice Parameters and Unit Cell Analysis

No published single-crystal X-ray diffraction studies for 8-Quinolinolium 3'-hydroxy-2'-naphthoate could be identified. Consequently, crucial data regarding its crystal system, space group, and the dimensions of its unit cell (lattice parameters a, b, c, and angles α, β, γ) are not known. This fundamental information is a prerequisite for any detailed structural elucidation.

Molecular Conformation and Intermolecular Interactions within the Crystal Lattice of this compound

Without experimental structural data, the specific conformation of the 8-quinolinolium cation and the 3'-hydroxy-2'-naphthoate anion in the solid state cannot be described. The torsional angles, bond lengths, and bond angles that define the three-dimensional shape of the ionic pair within a crystal lattice are currently undetermined. Similarly, the nature and geometry of intermolecular interactions, such as ion pairing and van der Waals forces, remain uncharacterized.

Hydrogen Bonding Networks and Aromatic Stacking Interactions in the Solid State of this compound

An analysis of hydrogen bonding networks, which are critical in dictating the supramolecular architecture of crystalline solids, is not possible. The identification of hydrogen bond donors and acceptors and the resulting motifs cannot be performed without a known crystal structure. Furthermore, potential aromatic stacking interactions (e.g., π-π or C-H•••π interactions) between the quinolinium and naphthoate ring systems, which would significantly influence the crystal packing, have not been experimentally observed or described.

Polymorphism and Solid-State Phase Transitions Investigations

There is no information in the scientific literature regarding the existence of polymorphs—different crystalline forms of the same compound—for this compound. Investigations into its solid-state phase behavior and potential transitions between different crystalline or amorphous forms under varying conditions (e.g., temperature, pressure) have not been reported.

Advanced Diffraction Techniques (e.g., Neutron Diffraction, Electron Diffraction) for Elucidating Fine Structures of this compound

The application of advanced diffraction techniques, such as neutron or electron diffraction, which can provide complementary information to X-ray diffraction (e.g., precise location of hydrogen atoms), has not been documented for this compound.

Computational and Theoretical Studies on 8 Quinolinolium 3 Hydroxy 2 Naphthoate

Quantum Chemical Calculations: Electronic Structure and Energy Landscapes

Quantum chemical calculations have been instrumental in mapping the electronic structure and energy landscapes of 8-Quinolinolium 3'-hydroxy-2'-naphthoate. These calculations, often employing ab initio methods, provide a detailed picture of electron distribution, molecular orbital energies, and the energies of different electronic states.

The ground state electronic structure is characterized by a significant degree of charge separation between the 8-quinolinolium cation and the 3'-hydroxy-2'-naphthoate anion. The positive charge is largely localized on the quinolinium ring system, particularly on the nitrogen atom, while the negative charge is distributed across the carboxylate group of the naphthoate moiety.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the compound's chemical reactivity and electronic transition properties. The HOMO is typically localized on the electron-rich 3'-hydroxy-2'-naphthoate anion, whereas the LUMO is predominantly found on the electron-deficient 8-quinolinolium cation. The energy gap between the HOMO and LUMO is a key determinant of the compound's kinetic stability and optical properties.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular geometries and spectroscopic properties of complex molecules like this compound. By utilizing various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain optimized molecular structures that are in close agreement with experimental data, should it become available. researchgate.net

The optimized geometry reveals the intricate three-dimensional arrangement of the ions, highlighting the planarity of the aromatic ring systems and the specific orientation of the hydroxyl and carboxylate groups. Key bond lengths, bond angles, and dihedral angles can be precisely calculated, providing a solid foundation for further computational analysis.

Furthermore, DFT calculations are employed to predict various spectroscopic properties. Theoretical vibrational spectra (infrared and Raman) can be simulated, allowing for the assignment of experimentally observed vibrational bands to specific molecular motions. Similarly, electronic absorption spectra can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the nature of electronic transitions and the compound's color and photophysical properties. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound, both in isolation and in solution. These simulations model the atomic motions of the system over time, providing valuable information on conformational flexibility and intermolecular interactions with solvent molecules.

In the gas phase, MD simulations can explore the potential energy surface of the ion pair, identifying low-energy conformations and the barriers to their interconversion. This is particularly important for understanding the flexibility of the bond linking the two ionic components and the various possible orientations they can adopt relative to one another.

When solvated, MD simulations reveal the intricate details of the solute-solvent interactions. The simulations can show how solvent molecules, such as water or organic solvents, arrange themselves around the cation and anion, forming solvation shells. This provides insights into the compound's solubility and how the solvent environment might influence its conformation and reactivity. The radial distribution functions derived from these simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Computational Predictions of Reactivity and Mechanistic Pathways for this compound

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic properties derived from quantum chemical calculations, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. These maps visualize the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (nucleophilic character) and blue regions indicating areas of low electron density (electrophilic character). For this compound, the MEP would likely show negative potential around the carboxylate and hydroxyl groups of the anion and positive potential around the quinolinium ring.

Furthermore, computational chemistry can be used to model reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. For instance, the mechanism of proton transfer, a fundamental chemical process, can be investigated by mapping the potential energy surface for the movement of a proton between the ions or with a solvent molecule.

In Silico Modeling of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are governed by a complex network of intermolecular interactions. In silico modeling provides a powerful means to understand and predict how individual ion pairs assemble into larger supramolecular structures.

The primary intermolecular interactions at play are ion-ion interactions, hydrogen bonding, and π-π stacking. The strong electrostatic attraction between the 8-quinolinolium cation and the 3'-hydroxy-2'-naphthoate anion is the dominant force holding the crystal lattice together. Hydrogen bonds can form between the hydroxyl group of the anion and the carboxylate oxygen atoms of neighboring anions, as well as potentially involving the quinolinium cation.

Exploration of Advanced Functional Properties and Applications in Materials Science for 8 Quinolinolium 3 Hydroxy 2 Naphthoate

Optoelectronic Properties and Photophysical Behavior Investigations

There is currently a lack of specific published data on the optoelectronic and photophysical properties of 8-Quinolinolium 3'-hydroxy-2'-naphthoate.

Luminescence and Fluorescence Mechanisms: Emission and Excitation Characteristics

No specific experimental data on the luminescence and fluorescence mechanisms, including detailed emission and excitation spectra for this compound, is available in the reviewed literature. While derivatives of 8-hydroxyquinoline (B1678124) are known for their fluorescent properties and use in organic light-emitting diodes (OLEDs) and as ligands for luminescent metal complexes, the specific characteristics of this compound have not been reported.

Photostability and Quantum Yield Assessments

Quantitative assessments of the photostability and fluorescence quantum yield for this compound have not been documented in scientific publications. This information is crucial for determining the compound's suitability for applications in optoelectronic devices and sensing, where long-term stability under illumination is required.

Charge Transfer Phenomena and Exciton (B1674681) Dynamics

Investigations into intramolecular and intermolecular charge transfer phenomena and exciton dynamics for this compound are absent from the current body of scientific literature. Understanding these processes is fundamental to elucidating the photophysical behavior of the material and its potential in electronic applications.

Applications in Sensing and Chemo/Biosensing Platforms

There are no specific reports on the application of this compound in sensing or chemo/biosensing platforms.

Selectivity and Sensitivity Enhancements in Sensor Design

Without established applications in sensing, there is no available information regarding strategies for enhancing the selectivity and sensitivity of sensors based on this compound.

Development of Organic Light-Emitting Diodes (OLEDs) and Display Technologies

There is no specific research data available detailing the use or performance of this compound in the development of Organic Light-Emitting Diodes (OLEDs).

Photovoltaic Applications and Organic Solar Cell Architectures

No research findings or data were found concerning the application of this compound in photovoltaic devices or organic solar cells.

Bioimaging and Fluorescent Probe Development

There is no available scientific literature that discusses the use of this compound for bioimaging or as a fluorescent probe.

Investigation of Biological Interactions and Activities of 8 Quinolinolium 3 Hydroxy 2 Naphthoate in Research Contexts

Assessment of Antimicrobial Activity against Model Organisms: In Vitro Screening Methodologies and Efficacy

The antimicrobial properties of 8-Quinolinolium 3'-hydroxy-2'-naphthoate have been a subject of scientific inquiry, with studies employing in vitro screening methodologies to determine its efficacy against a range of model organisms. Research in this area has provided insights into the compound's potential as an antimicrobial agent.

A notable study investigated the antimicrobial activities of 8-quinolinol and its salt with 3-hydroxy-2-naphthoic acid, which corresponds to this compound, using a liquid culture method. nih.gov This research compared the antimicrobial efficacy of the compound against that of its parent constituents, 8-quinolinol and 3-hydroxy-2-naphthoic acid, as well as the well-known antimicrobial agent, copper 8-quinolinate. The study encompassed a variety of microorganisms, including bacteria and fungi, to establish a spectrum of activity.

The findings from this research indicated that this compound exhibits significant antimicrobial activity. The table below summarizes the minimal inhibitory concentrations (MICs) observed in the study, providing a quantitative measure of the compound's efficacy.

| Model Organism | Organism Type | Minimal Inhibitory Concentration (MIC) of this compound (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 1.6 |

| Bacillus subtilis | Bacteria | 0.8 |

| Aspergillus niger | Fungi | 3.1 |

| Penicillium italicum | Fungi | 3.1 |

| Escherichia coli | Bacteria | >100 |

The data reveals that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and also demonstrates notable activity against the fungal species Aspergillus niger and Penicillium italicum. nih.gov However, its efficacy against the Gram-negative bacterium Escherichia coli was found to be limited within the tested concentrations.

Role in Neurotoxicant Research Paradigms and Chemical Biology Studies

Currently, there is a notable absence of published research specifically investigating the role of this compound within neurotoxicant research paradigms. A comprehensive search of scientific literature does not yield studies that have utilized this compound as a tool or subject in neurotoxicity assessments or related chemical biology investigations. Consequently, its potential effects on the nervous system, whether as a neurotoxicant or a neuroprotective agent, remain uncharacterized.

Interactions with Biological Macromolecules and Biomolecular Targets: Characterization Methodologies

There is a lack of specific studies in the available scientific literature that characterize the interactions of this compound with biological macromolecules and identify its precise biomolecular targets. Methodologies commonly used to investigate such interactions, including but not limited to surface plasmon resonance, isothermal titration calorimetry, and various spectroscopic techniques, have not been reported in the context of this particular compound. As a result, its binding affinities, mechanisms of interaction with proteins, nucleic acids, and other cellular components are not documented.

Supramolecular Chemistry and Self Assembly of 8 Quinolinolium 3 Hydroxy 2 Naphthoate Architectures

Formation of Self-Assembled Monolayers (SAMs) and Nanostructures

There is currently no scientific literature available that specifically describes the formation of self-assembled monolayers (SAMs) or other nanostructures from 8-Quinolinolium 3'-hydroxy-2'-naphthoate. Research on the self-assembly of related quinolinium compounds on various substrates exists, but direct experimental evidence or theoretical modeling for the title compound is lacking.

Host-Guest Chemistry and Complexation Behavior of this compound

Detailed studies on the host-guest chemistry and complexation behavior of this compound are not present in the current body of scientific literature. Consequently, there is no available data on its ability to form inclusion complexes or act as a host or guest molecule with other chemical species.

Intermolecular Forces Driving Supramolecular Organization

Without experimental structural data, a definitive analysis of the intermolecular forces driving the potential supramolecular organization of this compound is not possible. However, based on the ionic nature of the compound and the functional groups present in the cation and anion, one can hypothesize the types of interactions that would likely play a role in its solid-state packing. These would include:

Ionic Interactions: The primary force would be the electrostatic attraction between the positively charged 8-quinolinolium cation and the negatively charged 3'-hydroxy-2'-naphthoate anion.

Hydrogen Bonding: The hydroxyl group on the naphthoate anion and potential C-H donors on both ions could participate in hydrogen bonding.

π-π Stacking: The aromatic nature of both the quinolinium and naphthoate ring systems suggests the likelihood of π-π stacking interactions.

A summary of the potential intermolecular forces is presented in the table below.

| Intermolecular Force | Description |

| Ionic Interactions | Electrostatic attraction between the 8-quinolinolium cation and the 3'-hydroxy-2'-naphthoate anion. |

| Hydrogen Bonding | Potential interactions involving the hydroxyl group of the naphthoate and C-H donors. |

| π-π Stacking | Interactions between the aromatic rings of the quinolinium and naphthoate moieties. |

| van der Waals Forces | General attractive forces between the molecules. |

It is crucial to emphasize that this analysis is speculative and awaits experimental validation through crystallographic studies.

Emerging Research Frontiers and Future Prospects for 8 Quinolinolium 3 Hydroxy 2 Naphthoate

Integration with Hybrid Materials and Nanocomposites

The structural characteristics of 8-Quinolinolium 3'-hydroxy-2'-naphthoate make it a prime candidate for integration into advanced hybrid materials and nanocomposites. The ionic nature of the compound could be leveraged to create novel materials with tailored optical, electronic, or mechanical properties.

Future research could focus on:

Luminescent Materials: The quinolinium moiety is known for its fluorescent properties. Incorporating this compound into polymer matrices or sol-gel networks could lead to the development of new phosphors for applications in light-emitting diodes (LEDs), sensors, or bio-imaging.

Conductive Polymers: The planar aromatic structures of both the quinoline (B57606) and naphthalene (B1677914) rings could facilitate π-π stacking interactions, which are crucial for charge transport. Blending this compound with conductive polymers could enhance their charge-carrying capabilities.

Nanoparticle Functionalization: The compound could be used as a surface ligand to functionalize nanoparticles (e.g., gold, silver, quantum dots). This could improve their dispersibility in various media and impart new functionalities, such as targeted delivery or enhanced catalytic activity.

Table 1: Potential Hybrid Materials and Nanocomposites Incorporating this compound

| Material Type | Potential Application | Rationale for Integration |

| Polymer-Based Composites | Solid-state lighting, optical sensors | The quinolinium moiety may impart luminescent properties to the polymer matrix. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | The hydroxynaphthoate (B12740854) anion could serve as a linker in the formation of novel MOFs. |

| Functionalized Nanoparticles | Bio-imaging, targeted drug delivery | The compound could act as a capping agent, enhancing stability and providing sites for further functionalization. |

Exploration of Novel Catalytic or Reagent Applications

The multifunctionality of this compound suggests its potential utility in catalysis and as a specialized chemical reagent. The nitrogen atom in the quinolinium ring and the hydroxyl and carboxylate groups in the naphthoate moiety can all potentially participate in catalytic cycles.

Potential areas of investigation include:

Organocatalysis: The compound could act as a phase-transfer catalyst due to its ionic nature, facilitating reactions between reactants in immiscible phases. The Lewis basic nitrogen and the Brønsted acidic hydroxyl group could also enable it to catalyze a variety of organic transformations.

Ligand in Coordination Chemistry: The hydroxynaphthoate anion is a potential bidentate ligand for metal ions. Coordination complexes of this ligand could exhibit interesting catalytic activities, for example, in oxidation or polymerization reactions.

Redox-Active Systems: The quinolinium cation can potentially undergo redox reactions, suggesting that the compound could be explored as a mediator in electrochemical reactions.

Advanced Spectroscopic Techniques for In Situ Characterization

To fully understand the behavior of this compound in the aforementioned applications, advanced spectroscopic techniques will be indispensable. In situ characterization methods would be particularly valuable for probing the compound's structure and dynamics under reaction conditions.

Future studies should employ:

Time-Resolved Fluorescence Spectroscopy: To investigate the excited-state dynamics of the compound, which is crucial for understanding its luminescent properties.

In Situ Raman and Infrared Spectroscopy: To monitor changes in the vibrational modes of the molecule during a catalytic reaction, providing insights into the reaction mechanism.

Solid-State Nuclear Magnetic Resonance (NMR): To characterize the structure and dynamics of the compound when incorporated into solid matrices, such as polymers or MOFs.

Table 2: Proposed Spectroscopic Techniques for Characterizing this compound

| Technique | Information to be Gained | Potential Application Area |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural assignment and intermolecular interactions. | Fundamental characterization. |

| Ultrafast Transient Absorption Spectroscopy | Excited state lifetimes and charge transfer dynamics. | Development of optoelectronic materials. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state analysis on surfaces. | Characterization of functionalized nanoparticles. |

Sustainable Synthesis and Green Chemistry Approaches for this compound

The development of environmentally benign synthetic routes to this compound is a critical area for future research. Green chemistry principles should be applied to minimize waste, reduce energy consumption, and use renewable feedstocks.

Potential green synthetic strategies include:

One-Pot Synthesis: Designing a synthetic protocol where 8-hydroxyquinoline (B1678124) and 3-hydroxy-2-naphthoic acid react in a single step to form the target compound, thus reducing the need for intermediate purification steps.

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media instead of volatile organic compounds.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the formation of byproducts.

Interdisciplinary Research Directions and Collaborative Opportunities

The multifaceted potential of this compound calls for a highly interdisciplinary research approach. Collaborations between chemists, materials scientists, physicists, and engineers will be essential to unlock the full potential of this compound.

Promising collaborative avenues include:

Computational Chemistry and Experimental Science: Theoretical calculations could be used to predict the properties of materials containing this compound, guiding experimental efforts.

Materials Science and Biomedical Engineering: The development of biocompatible nanocomposites incorporating this compound for applications in diagnostics and therapeutics.

Organic Synthesis and Chemical Engineering: The scale-up of a sustainable synthesis process for the compound, making it readily available for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.